molecular formula C19H24N2O B14148395 N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide CAS No. 89312-27-6

N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide

Cat. No.: B14148395
CAS No.: 89312-27-6
M. Wt: 296.4 g/mol
InChI Key: LQDFMENHKJFTHP-UHFFFAOYSA-N
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Description

N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of two ethylphenyl groups attached to the nitrogen atom of the alaninamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide typically involves the reaction of 2-ethylphenylamine and 4-ethylphenylamine with alanine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the ethylphenyl groups can be replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N~2~-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide can be compared with other similar compounds such as:

    N~2~-(2-Methylphenyl)-N-(4-methylphenyl)alaninamide: Differing by the presence of methyl groups instead of ethyl groups.

    N~2~-(2-Propylphenyl)-N-(4-propylphenyl)alaninamide: Differing by the presence of propyl groups instead of ethyl groups.

Uniqueness

The uniqueness of N2-(2-Ethylphenyl)-N-(4-ethylphenyl)alaninamide lies in its specific ethylphenyl substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

89312-27-6

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-(2-ethylanilino)-N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C19H24N2O/c1-4-15-10-12-17(13-11-15)21-19(22)14(3)20-18-9-7-6-8-16(18)5-2/h6-14,20H,4-5H2,1-3H3,(H,21,22)

InChI Key

LQDFMENHKJFTHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)NC2=CC=CC=C2CC

Origin of Product

United States

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